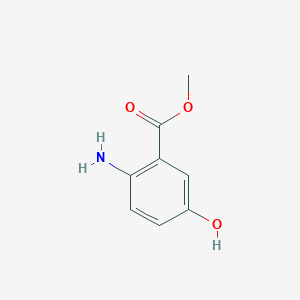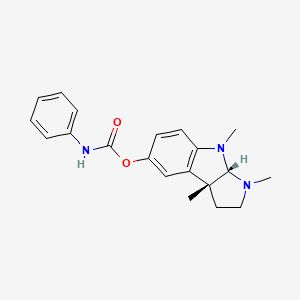
Methyl 2-amino-5-hydroxybenzoate
Overview
Description
Methyl 2-amino-5-hydroxybenzoate (CAS: 1882-72-0) is a benzoate ester derivative featuring amino (-NH₂) and hydroxyl (-OH) substituents at the 2- and 5-positions of the benzene ring, respectively. It serves as a critical intermediate in pharmaceutical synthesis, enabling the production of diverse bioactive molecules such as STAT3 inhibitors, potassium channel modulators, and plasminogen activator inhibitor-1 inhibitors . Its planar molecular structure (r.m.s. deviation: 0.0410 Å in analogs) and capacity for intramolecular hydrogen bonding (N–H⋯O) contribute to its stability and reactivity .
Preparation Methods
Nitro Reduction and Hydrogenation
Catalytic Hydrogenation of Nitro Precursors
A high-yield route involves the reduction of methyl 5-hydroxy-4-methoxy-2-nitrobenzoate using hydrogen gas and palladium on activated carbon (Pd/C). In this method, the nitro group at position 2 is selectively reduced to an amine while preserving the methoxy and hydroxyl substituents . The reaction proceeds in ethyl acetate under 5–6 kg hydrogen pressure for 4 hours, yielding 93% of the product after purification with n-hexane .
Reaction Conditions and Optimization
-
Catalyst : 10% Pd/C (10 wt% relative to substrate).
-
Solvent : Ethyl acetate, chosen for its polarity and compatibility with hydrogenation.
-
Temperature : Ambient conditions, avoiding thermal degradation of sensitive functional groups.
While this method is efficient for the 4-methoxy derivative, adapting it to synthesize methyl 2-amino-5-hydroxybenzoate would require starting with methyl 2-nitro-5-hydroxybenzoate. The absence of the methoxy group may alter reaction kinetics, necessitating adjustments in catalyst loading or hydrogen pressure.
Direct Esterification of 2-Amino-5-Hydroxybenzoic Acid
Critical Parameters
-
Acid Catalyst : Sulfuric acid (3–5 mol%) protonates the carboxyl group, facilitating nucleophilic attack by methanol.
-
Reflux Duration : 36 hours ensures complete conversion, as shorter durations risk incomplete esterification .
-
Work-Up : Extraction with ether and washing with dilute acid removes unreacted starting material and catalyst.
The positional isomer’s synthesis highlights the importance of substituent orientation on reaction efficiency. For the target compound, steric hindrance from the ortho-amino group may necessitate longer reaction times or elevated temperatures.
Amination of Dihydroxybenzoic Acid Derivatives
Ammonia-Mediated Amination
A patent describing the synthesis of 3-amino-5-hydroxybenzoic acid derivatives offers insights into adaptable amination strategies . Reacting 3,5-dihydroxybenzoic acid with aqueous ammonia at 180°C in a steel bomb introduces an amino group at position 3. Subsequent esterification with methanol and sulfuric acid yields methyl 3-amino-5-hydroxybenzoate .
Comparative Analysis of Synthetic Routes
*Estimated based on analogous reactions.
Emerging Strategies and Computational Insights
Green Chemistry Approaches
Solvent-free esterification or microwave-assisted reactions could reduce reaction times and improve sustainability. For example, replacing ethyl acetate with cyclopentyl methyl ether (CPME) in hydrogenation may enhance environmental compatibility .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-5-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Amides or sulfonamides.
Scientific Research Applications
Chemical Properties and Structure
Methyl 2-amino-5-hydroxybenzoate has the molecular formula . It features an amino group at the second position and a hydroxyl group at the fifth position on the benzene ring. This unique structure allows it to participate in various chemical reactions and interactions.
Medicinal Chemistry
This compound is investigated for its potential in drug development. Its derivatives have shown promise in various pharmacological activities, particularly:
- Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects : Research suggests that this compound derivatives may reduce inflammation through inhibition of specific pathways .
Material Science
The compound is also utilized in material science due to its ability to form stable complexes and polymers:
- Dyes and Pigments : this compound serves as a precursor in synthesizing dyes and pigments used in various industries.
- Polymer Production : Its chemical properties allow it to be incorporated into polymer matrices, enhancing their functionality and stability.
Biochemical Research
In biochemical research, this compound is studied for its role in metabolic pathways:
- Metabolomics : It is used as a marker in metabolomic studies to understand metabolic processes involving amino acids and their derivatives .
- Enzyme Interaction Studies : The compound's structure facilitates research into its interactions with enzymes, providing insights into biochemical mechanisms .
Data Table: Applications Overview
| Application Area | Specific Use | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Exhibits significant antimicrobial properties |
| Anti-inflammatory Effects | Reduces inflammation through specific pathways | |
| Material Science | Dyes and Pigments | Precursor for dye synthesis |
| Polymer Production | Enhances functionality of polymer materials | |
| Biochemical Research | Metabolomics | Used as a marker for metabolic profiling |
| Enzyme Interaction Studies | Provides insights into biochemical mechanisms |
Case Study 1: Antimicrobial Properties
A study published in a peer-reviewed journal demonstrated that this compound derivatives exhibited potent antimicrobial activity against several bacterial strains. The research employed various assays to evaluate the minimum inhibitory concentration (MIC) of the compounds, revealing their potential as candidates for antibiotic development.
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory properties of this compound. The study utilized in vitro models to assess the compound's effect on inflammatory cytokine production. Results indicated a significant reduction in pro-inflammatory markers, suggesting a mechanism of action that could be targeted in therapeutic applications.
Mechanism of Action
The mechanism of action of methyl 2-amino-5-hydroxybenzoate involves its interaction with various molecular targets. The amino and hydroxyl groups on the benzene ring allow it to form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares Methyl 2-amino-5-hydroxybenzoate with its closest analogs based on substituent variations:
Key Observations :
- Hydrogen Bonding: The hydroxyl group in this compound enables stronger intermolecular hydrogen bonds (e.g., in crystal structures) compared to methoxy or methyl analogs, influencing solubility and melting points .
- Lipophilicity : Chloro and methyl substituents increase lipophilicity (logP), favoring membrane permeability in drug design, while hydroxyl and methoxy groups enhance aqueous solubility .
Crystallographic and Spectroscopic Data
- X-ray Crystallography: Methyl 2-amino-5-chlorobenzoate forms planar crystals stabilized by N–H⋯O hydrogen bonds, similar to the hydroxyl analog .
- NMR/FTIR: Hydroxyl and amino groups in this compound produce distinct peaks in ¹H NMR (δ 6.5–7.5 ppm for aromatic protons) and FTIR (broad -OH stretch at 3200–3400 cm⁻¹) .
Biological Activity
Methyl 2-amino-5-hydroxybenzoate, also known as 5-Hydroxyanthranilic Acid Methyl Ester, is an organic compound with significant biological activity. Its structure features an amino group at the second position and a hydroxyl group at the fifth position on the benzene ring, contributing to its diverse pharmacological properties. This article presents a comprehensive overview of its biological activities, including antimicrobial, anti-inflammatory, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula C8H9NO3. Its chemical structure is illustrated below:
The presence of functional groups such as the amino (-NH2) and hydroxyl (-OH) groups significantly influences its reactivity and biological interactions.
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study evaluating various derivatives found that this compound demonstrated moderate to good activity against several pathogenic microbes, including Gram-negative bacteria and fungi like Candida albicans . The compound's efficacy is attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes.
| Microbial Strain | Activity Level |
|---|---|
| Escherichia coli | Moderate |
| Staphylococcus aureus | Mild to Moderate |
| Candida albicans | Moderate |
2. Anti-inflammatory Properties
This compound has been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models . The compound's mechanism involves the modulation of signaling pathways associated with inflammation, particularly through the inhibition of cyclooxygenase (COX) enzymes.
3. Analgesic Effects
The analgesic potential of this compound has been explored in several animal models. Studies indicate that it can effectively reduce pain responses in acute pain models, such as the acetic acid-induced writhing test . The compound's action appears to involve both peripheral and central mechanisms, making it a candidate for further development in pain management therapies.
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties, including high gastrointestinal absorption. Studies utilizing computational models have predicted its bioavailability and binding affinities with various biological targets . Understanding these parameters is crucial for assessing its therapeutic potential.
Case Studies
Several case studies have highlighted the compound's application in drug development:
- Antimicrobial Peptide Derivatives : Research on peptide derivatives of this compound revealed enhanced antimicrobial activity compared to their parent compounds, suggesting a promising avenue for developing new antibiotics .
- Anti-inflammatory Drug Development : Investigations into the anti-inflammatory properties of this compound have led to formulations that could potentially be used in treating chronic inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 2-amino-5-hydroxybenzoate, and how can its purity be validated experimentally?
this compound can be synthesized via esterification of 2-amino-5-hydroxybenzoic acid using methanol under acidic catalysis. Post-synthesis purification typically involves recrystallization or column chromatography. Purity validation requires analytical techniques such as:
- High-Performance Liquid Chromatography (HPLC) for quantifying impurities.
- Fourier Transform Infrared (FTIR) Spectroscopy to confirm functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, aromatic NH₂ bands) .
- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H/¹³C) to verify regiochemistry and detect residual solvents .
Q. How can researchers assess the stability of this compound under varying storage conditions?
Stability studies should include:
- Thermogravimetric Analysis (TGA) to determine decomposition temperatures.
- Accelerated Degradation Testing under controlled humidity (e.g., 40–75% RH) and temperature (25–40°C).
- UV-Vis Spectroscopy to monitor photodegradation in solution.
- HPLC Reanalysis of stored samples to track impurity profiles over time. Ensure anhydrous storage in amber vials at –20°C to minimize hydrolysis and oxidation .
Advanced Research Questions
Q. What methodologies are recommended for analyzing hydrogen-bonding patterns in this compound crystals, and how do these interactions influence its solid-state properties?
- Single-Crystal X-Ray Diffraction (SCXRD) : Use SHELXL for structure refinement to map hydrogen bonds (e.g., NH···O, OH···O). Graph set analysis (e.g., Etter’s rules) can classify motifs like D(2) or R₂²(8) patterns .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., % contribution of H-bonding vs. van der Waals contacts).
- Impact on Properties : Strong H-bond networks correlate with high melting points and low solubility, critical for designing co-crystals or polymorphs .
Q. How can structural analogs of this compound be designed to enhance pharmacological activity, and what computational tools support this?
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methoxy vs. hydroxy groups) based on analogs like Methyl 5-hydroxy-2-methoxybenzoate (Table in ).
- Docking Simulations : Use software like AutoDock Vina to predict binding affinity to target proteins (e.g., Mycobacterium tuberculosis enzymes in PAS prodrug studies ).
- QSAR Modeling : Correlate electronic descriptors (Hammett σ) with bioactivity data to prioritize synthetic targets.
Q. What experimental strategies resolve contradictions in spectroscopic data for this compound derivatives?
- Vibrational Spectroscopy : Compare experimental FTIR/Raman spectra with Density Functional Theory (DFT)-calculated frequencies (e.g., B3LYP/6-311++G** basis set) to assign ambiguous bands .
- Cross-Validation with Crystallography : SCXRD-derived bond lengths/angles can validate computational geometry optimizations .
- Dynamic NMR : Resolve tautomerism or rotational barriers in solution (e.g., NH₂ proton exchange rates) .
Q. Methodological Considerations
Q. How should researchers approach the refinement of this compound crystal structures when twinning or disorder is present?
- Twinning : Use SHELXL’s TWIN/BASF commands to model twin domains. Validate with R-factor convergence and difference Fourier maps .
- Disorder Modeling : Apply PART/SUMP restraints for split positions. Validate occupancy ratios via residual electron density analysis .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound in antimicrobial research?
- Microplate Alamar Blue Assay : Assess mycobacterial growth inhibition (e.g., against M. tuberculosis H37Rv) with IC₅₀ determination .
- Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK293) with MTT assays to differentiate selective toxicity.
- Biofilm Disruption Assays : Quantify biofilm biomass reduction via crystal violet staining in bacterial models.
Properties
IUPAC Name |
methyl 2-amino-5-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBKSTKVIIRFHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356138 | |
| Record name | methyl 2-amino-5-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1882-72-0 | |
| Record name | Benzoic acid, 2-amino-5-hydroxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1882-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 2-amino-5-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-Hydroxyanthranilate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















